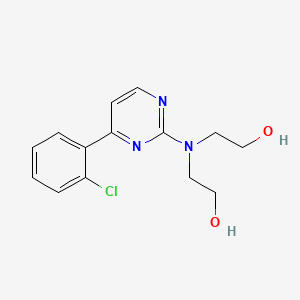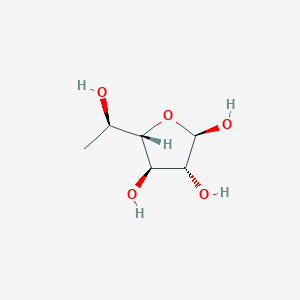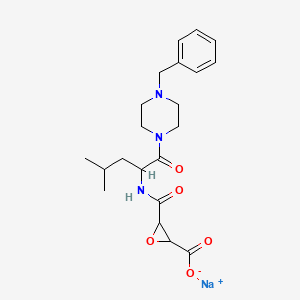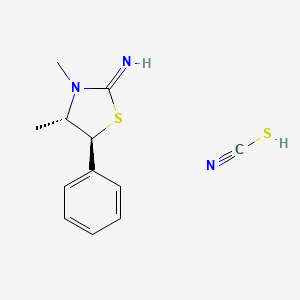
Einecs 213-464-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a heterocyclic aromatic organic compound that consists of a benzene ring fused to an imidazole ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-1H-benzimidazole typically involves the condensation of o-phenylenediamine with benzoic acid or its derivatives under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or concentrated sulfuric acid. The reaction conditions often include heating the mixture to temperatures ranging from 150°C to 200°C to facilitate the formation of the benzimidazole ring.
Industrial Production Methods
In industrial settings, the production of 2-phenyl-1H-benzimidazole may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzimidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different functional groups such as hydroxyl, amino, and alkyl groups.
Scientific Research Applications
2-phenyl-1H-benzimidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and antiviral agent.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and anti-inflammatory effects.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-phenyl-1H-benzimidazole involves its interaction with various molecular targets and pathways. In biological systems, the compound can bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication, leading to its potential use as an anticancer agent. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound of 2-phenyl-1H-benzimidazole, known for its antifungal and anthelmintic properties.
2-methyl-1H-benzimidazole: A derivative with a methyl group, used in various chemical syntheses.
5,6-dimethyl-1H-benzimidazole: Another derivative with two methyl groups, known for its role as a precursor in the synthesis of vitamin B12.
Uniqueness
2-phenyl-1H-benzimidazole is unique due to the presence of the phenyl group, which enhances its chemical reactivity and biological activity. This structural feature allows for a broader range of applications and makes it a valuable compound in scientific research and industrial processes.
Properties
CAS No. |
953-35-5 |
|---|---|
Molecular Formula |
C12H15N3S2 |
Molecular Weight |
265.4 g/mol |
IUPAC Name |
(4S,5S)-3,4-dimethyl-5-phenyl-1,3-thiazolidin-2-imine;thiocyanic acid |
InChI |
InChI=1S/C11H14N2S.CHNS/c1-8-10(14-11(12)13(8)2)9-6-4-3-5-7-9;2-1-3/h3-8,10,12H,1-2H3;3H/t8-,10+;/m0./s1 |
InChI Key |
WNDFVBQJYJRMQO-KXNXZCPBSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](SC(=N)N1C)C2=CC=CC=C2.C(#N)S |
Canonical SMILES |
CC1C(SC(=N)N1C)C2=CC=CC=C2.C(#N)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


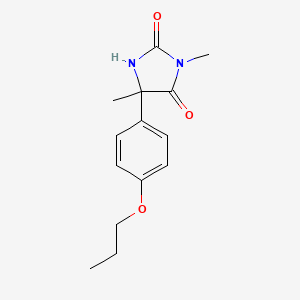


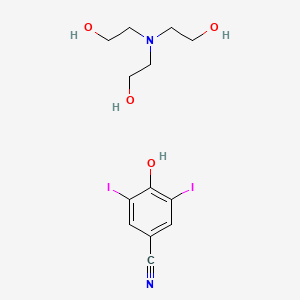
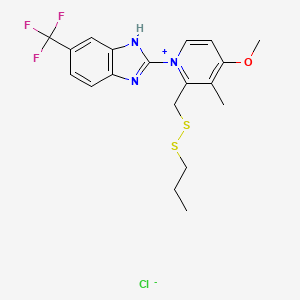

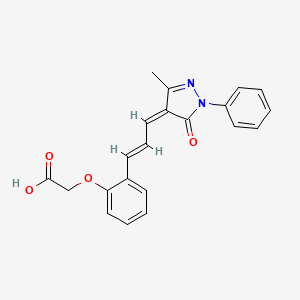
![2-[(2-Chloro-4-nitrophenyl)azo]-5-methoxy-4-methylbenzenediazonium hydrogen sulfate](/img/structure/B12711654.png)
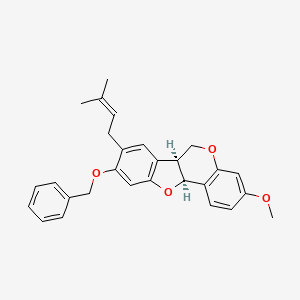
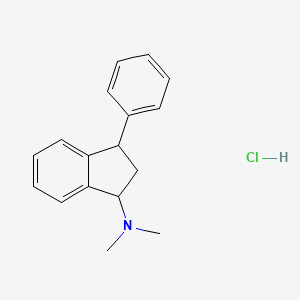
![Dimethyl 2,2'-[1,4-phenylenebis[imino(1-acetyl-2-oxo-2,1-ethanediyl)azo]]bisbenzoate](/img/structure/B12711675.png)
